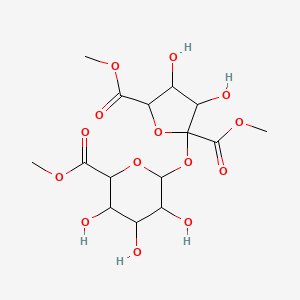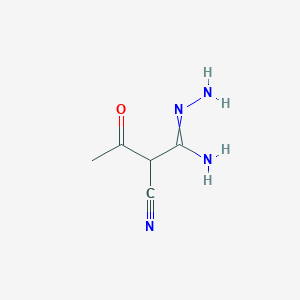![molecular formula C13H16O4 B12070191 3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid CAS No. 98510-78-2](/img/structure/B12070191.png)
3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid is an organic compound with the molecular formula C13H16O4 This compound features a phenyl ring substituted with a hydroxy group and a 2-methylpropoxy group, along with an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyacetophenone and isobutyl bromide.
Alkylation: The first step involves the alkylation of 2-hydroxyacetophenone with isobutyl bromide in the presence of a base like potassium carbonate to form 2-hydroxy-3-(2-methylpropoxy)acetophenone.
Aldol Condensation: The next step is an aldol condensation reaction between 2-hydroxy-3-(2-methylpropoxy)acetophenone and an appropriate aldehyde, such as formaldehyde, under basic conditions to form the desired acrylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acrylic acid moiety can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenolic hydroxy group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of 3-[2-oxo(2-methylpropoxy)phenyl]acrylic acid.
Reduction: Formation of 3-[2-hydroxy(2-methylpropoxy)phenyl]propanoic acid.
Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The acrylic acid moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[2-Hydroxyphenyl]acrylic acid: Lacks the 2-methylpropoxy group, resulting in different physical and chemical properties.
3-[2-Methoxyphenyl]acrylic acid: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and applications.
3-[2-Hydroxy(2-ethylpropoxy)phenyl]acrylic acid: Similar structure but with an ethyl group, leading to variations in steric and electronic effects.
Uniqueness
3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid is unique due to the presence of both a hydroxy and a 2-methylpropoxy group on the phenyl ring, which imparts distinct steric and electronic properties
Propriétés
Numéro CAS |
98510-78-2 |
|---|---|
Formule moléculaire |
C13H16O4 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
(E)-3-[2-hydroxy-3-(2-methylpropoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H16O4/c1-9(2)8-17-11-5-3-4-10(13(11)16)6-7-12(14)15/h3-7,9,16H,8H2,1-2H3,(H,14,15)/b7-6+ |
Clé InChI |
CAQDGHXUYYLXHM-VOTSOKGWSA-N |
SMILES isomérique |
CC(C)COC1=CC=CC(=C1O)/C=C/C(=O)O |
SMILES canonique |
CC(C)COC1=CC=CC(=C1O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![{3-[(Oxan-4-yl)methoxy]phenyl}methanol](/img/structure/B12070153.png)




![tert-Butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B12070169.png)
![Cycloheptanol, 2-[[(phenylmethyl)amino]methyl]-, cis-](/img/structure/B12070175.png)
